molecular formula C15H15Cl2NO3S B2363057 2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide CAS No. 1396747-33-3

2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

Cat. No.: B2363057
CAS No.: 1396747-33-3
M. Wt: 360.25
InChI Key: VQDZNXVAEOKBGQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for studying drug interactions, enzyme inhibition, and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is widely used in scientific research due to its unique properties. It is utilized in:

    Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating enzyme inhibition and protein-ligand interactions.

    Medicine: Designing and testing new drug candidates for various diseases.

    Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors or other proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorobenzenesulfonamide
  • N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
  • 2,5-dichloro-N-(3-aminopropyl)benzenesulfonamide

Uniqueness

2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is unique due to the presence of both the hydroxyl and phenylpropyl groups, which confer specific chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c16-12-6-7-13(17)15(10-12)22(20,21)18-9-8-14(19)11-4-2-1-3-5-11/h1-7,10,14,18-19H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDZNXVAEOKBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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